2,6-dichloro-N-(2-phenoxyphenyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H13Cl2NO2 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2,6-dichloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-14-9-6-10-15(21)18(14)19(23)22-16-11-4-5-12-17(16)24-13-7-2-1-3-8-13/h1-12H,(H,22,23) |
InChI Key |
WKXQCPDBDWWWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Routes to 2,6-dichloro-N-(2-phenoxyphenyl)benzamide
The most common and established method for the synthesis of this compound involves the acylation of 2-phenoxyaniline (B124666) with 2,6-dichlorobenzoyl chloride. This is a specific application of a general and widely utilized method for forming benzamides.
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF) are commonly employed as the reaction medium. The general scheme for this synthesis is presented below:
Reaction Scheme: Acylation of 2-phenoxyaniline
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| 2,6-dichlorobenzoyl chloride | 2-phenoxyaniline | Triethylamine or Pyridine | THF, DCM, or DMF | This compound |
This method is favored for its reliability and the ready availability of the starting materials. Variations of this route may involve the in-situ formation of the acid chloride from 2,6-dichlorobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of 2-phenoxyaniline.
Development of Novel and Efficient Synthetic Strategies for this compound
Commonly used coupling reagents in modern amide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve efficiency.
Another innovative approach involves catalytic methods, such as the direct amidation of carboxylic acids with amines using boron or zirconium-based catalysts. While not yet widely reported specifically for this compound, these methods represent a promising frontier for more atom-economical and environmentally benign syntheses.
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design and synthesis of analogs of this compound are crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties for various applications. Modifications are typically focused on three main areas: the phenoxyphenyl moiety, the benzamide (B126) core, and the introduction of novel structural elements.
Structural Variations on the Phenoxyphenyl Moiety
Modifications to the phenoxyphenyl group can significantly influence the molecule's steric and electronic properties. Researchers have explored the introduction of various substituents on either of the phenyl rings of the phenoxyphenyl moiety.
Examples of Synthesized Analogs with Modified Phenoxyphenyl Moieties:
| R¹ Substituent (on phenoxy ring) | R² Substituent (on aniline (B41778) ring) | Synthetic Approach |
| H | 4-Methyl | Acylation of 4-methyl-2-phenoxyaniline (B3146536) with 2,6-dichlorobenzoyl chloride. |
| 4-Fluoro | H | Acylation of 2-(4-fluorophenoxy)aniline (B1309660) with 2,6-dichlorobenzoyl chloride. |
| H | 5-Chloro | Acylation of 5-chloro-2-phenoxyaniline (B41261) with 2,6-dichlorobenzoyl chloride. |
These modifications are achieved by starting with appropriately substituted 2-phenoxyanilines, which can be synthesized through methods like the Ullmann condensation between a substituted phenol (B47542) and a substituted 2-nitrohalobenzene, followed by reduction of the nitro group.
Modifications of the Benzamide Core Substituents
The 2,6-dichloro substitution pattern on the benzamide core is a key feature of the parent molecule. However, analogs with alternative substitution patterns have been synthesized to probe the importance of these chlorine atoms.
For instance, replacing the chlorine atoms with other halogens (e.g., fluorine or bromine) or with electron-donating groups (e.g., methyl or methoxy) can provide insights into the electronic requirements for activity. The synthesis of these analogs follows the standard acylation procedure, starting with the corresponding substituted benzoyl chloride.
Introduction of Heterocyclic and Bridging Moieties
To explore new chemical space and introduce different physicochemical properties, heterocyclic rings can be incorporated into the structure, either replacing one of the phenyl rings or being appended to the existing framework. For example, replacing the phenoxy group with a pyridyloxy group would introduce a basic nitrogen atom, potentially altering solubility and binding characteristics.
Bridging moieties can also be introduced to create more rigid structures. For example, cyclization of the 2-phenoxy group with the aniline ring could lead to dibenzofuran-based analogs. The synthesis of such complex derivatives often requires multi-step synthetic sequences.
Sustainable Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on green chemistry in the pharmaceutical and chemical industries, efforts are being made to develop more sustainable synthetic routes for benzamides, including this compound. mdpi.com Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.
Key Principles of Green Chemistry in Benzamide Synthesis:
Safer Solvents: Replacing traditional volatile organic compounds (VOCs) like DCM and DMF with more environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible.
Catalysis: Employing catalytic methods for amide bond formation to reduce the generation of stoichiometric waste associated with the use of coupling reagents. mdpi.com
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and potentially reduce energy consumption compared to conventional heating.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
While specific green chemistry protocols for the synthesis of this compound are not extensively documented in the literature, the general principles and methodologies developed for other amide syntheses are directly applicable and represent an important direction for future process development.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformation and electronic environment of molecules like 2,6-dichloro-N-(2-phenoxyphenyl)benzamide. Both ¹H and ¹³C NMR would provide critical information.
Proton (¹H) NMR: The ¹H NMR spectrum would reveal the chemical shifts, coupling constants, and integration of signals for all protons in the molecule. The aromatic region would be complex, showing distinct multiplets for the dichlorinated benzoyl ring, the phenoxy ring, and the N-phenyl ring. The chemical shift of the amide proton (N-H) would be particularly informative, as its position is sensitive to hydrogen bonding and the electronic nature of the surrounding groups. Solvent titration studies, where spectra are acquired in different deuterated solvents (e.g., CDCl₃, DMSO-d₆), could elucidate intra- and intermolecular hydrogen bonding, which influences the molecule's preferred conformation.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The chemical shift of the carbonyl carbon (C=O) is a key indicator of the electronic environment of the amide group. The shifts of the aromatic carbons would be influenced by the electron-withdrawing chlorine atoms and the phenoxy group. Analysis of these shifts, often aided by computational chemistry, can provide insights into the electron density distribution across the molecule. journals.co.za
A hypothetical ¹H NMR data table based on the analysis of similar benzamides is presented below.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Amide (N-H) | 8.5 - 10.5 | Singlet (broad) |
| Dichlorobenzoyl Ring (H) | 7.3 - 7.6 | Multiplet |
| Phenoxyphenyl Ring (H) | 6.9 - 7.8 | Multiplet |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles.
Molecular Conformation: For this compound, an X-ray crystal structure would precisely define the dihedral angles between the three aromatic rings. It is anticipated that the molecule would adopt a twisted conformation to minimize steric repulsion between the ortho-substituents on the benzoyl and N-phenyl rings. The planarity of the central amide linkage (-C(O)N(H)-) would also be determined.
Intermolecular Interactions: The crystal packing analysis reveals how molecules arrange themselves in the solid state. Key intermolecular interactions for this compound would likely include:
N-H···O Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) or ether oxygen can act as acceptors. These interactions are fundamental in organizing benzamide (B126) derivatives into chains, dimers, or more complex networks in the crystal lattice. researchgate.net
π-π Stacking: Interactions between the electron clouds of the aromatic rings can contribute to the stability of the crystal packing.
Halogen Bonding: Chlorine atoms can participate in halogen bonding (C-Cl···O or C-Cl···N interactions), further influencing the supramolecular architecture.
A representative table of crystallographic data, based on similar structures, is shown below. researchgate.netmdpi.com
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pca2₁ |
| Dihedral Angle (Ring 1-2) | 40 - 70° |
| Dihedral Angle (Ring 2-3) | Varies based on packing |
| N-H···O Hydrogen Bond Distance | 2.8 - 3.2 Å |
Vibrational Spectroscopy (Infrared and Raman) for Elucidating Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying the effects of molecular structure and intermolecular interactions on bond vibrations.
Key Vibrational Modes:
N-H Stretch: The N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, is sensitive to hydrogen bonding. A lower frequency suggests stronger hydrogen bonding.
C=O Stretch (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. Its position can be influenced by electronic effects of the substituents and hydrogen bonding. In N-aryl substituted benzamides, this band is often observed around 1650 cm⁻¹.
C-N Stretch and N-H Bend (Amide II band): This band appears around 1510-1550 cm⁻¹ and involves a mix of N-H bending and C-N stretching.
C-Cl Stretch: The carbon-chlorine stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.
C-O-C Stretch: The asymmetric and symmetric stretches of the diphenyl ether linkage would appear in the 1270-1000 cm⁻¹ region.
By comparing the spectra of this compound in the solid state and in solution, one could infer changes in intermolecular interactions. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the aromatic rings.
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C=O Stretch (Amide I) | 1640 - 1670 |
| N-H Bend / C-N Stretch (Amide II) | 1510 - 1550 |
| C-O-C Asymmetric Stretch | 1200 - 1270 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Characterization
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns upon ionization.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₁₉H₁₃Cl₂NO₂) would be expected to show a molecular ion peak (M⁺) cluster. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would result in prominent M⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1.
Fragmentation Pattern: The fragmentation of benzamides is well-characterized. Key fragmentation pathways for this molecule would likely include:
α-Cleavage: The most common fragmentation for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (C-N bond) or the bond between the carbonyl carbon and the dichlorophenyl ring.
Cleavage of the C-N bond would lead to the formation of a [C₆H₅OC₆H₄NH]⁺ fragment and a dichlorobenzoyl cation, [Cl₂C₆H₃CO]⁺. The latter would be a very stable and likely abundant acylium ion.
Cleavage of the Ether Linkage: Fragmentation could also occur at the C-O bonds of the phenoxy group.
Loss of Small Molecules: Subsequent fragmentation could involve the loss of small, stable molecules like CO, HCl, or radicals from the initial fragment ions.
Analysis of these fragmentation patterns allows for the confirmation of the compound's connectivity and structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, confirming the elemental composition.
| Ion Fragment | Description |
| [C₁₉H₁₃Cl₂NO₂]⁺• | Molecular Ion (M⁺•) with chlorine isotope pattern |
| [Cl₂C₆H₃CO]⁺ | Dichlorobenzoyl cation (from C-N cleavage) |
| [C₆H₅OC₆H₄NH]⁺• | 2-phenoxyaniline (B124666) radical cation (from C-N cleavage) |
| [C₆H₅O]⁺ | Phenoxy cation (from ether cleavage) |
| [Cl₂C₆H₃]⁺ | Dichlorophenyl cation (from loss of CO) |
Information Not Available for this compound
Following a comprehensive search for scientific literature and data, no specific information was found regarding the computational and theoretical investigations of the chemical compound This compound .
Searches for quantum chemical calculations, including electronic structure, frontier molecular orbital analysis, conformational analysis, potential energy surfaces, and predicted spectroscopic parameters, did not yield any results for this specific molecule. Similarly, inquiries into molecular modeling and docking simulations, such as ligand-protein interaction profiling and binding mode affinity predictions, returned no relevant studies or data.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined in the prompt. The absence of available research data prevents the generation of the specified article.
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Studies for 2,6-dichloro-N-(2-phenoxyphenyl)benzamide Analogs
Quantitative Structure-Activity Relationship (QSAR) represents a important area of computational chemistry focused on developing mathematical models that correlate the chemical structure of compounds with their biological activities. For analogs of this compound, which belong to the broader class of N-phenylbenzamides, QSAR studies are instrumental in understanding the nuanced relationships between molecular features and their observed biological effects, such as antimicrobial or antiparasitic actions. nih.govnih.govacs.org These computational approaches allow for the prediction of activity for novel molecules, thereby guiding the synthesis of more potent and selective analogs. nih.govjapsonline.com
The core principle of QSAR is that the variations in the biological activity of a congeneric series of compounds are dependent on the changes in their physicochemical properties. slideshare.net By systematically altering substituents on the benzamide (B126) scaffold and calculating a wide range of molecular descriptors, researchers can build robust statistical models. nih.gov These models not only serve a predictive purpose but also offer deep insights into the molecular interactions governing the compound's mechanism of action.
The construction of a predictive QSAR model is a systematic process that begins with a dataset of compounds with known biological activities, typically expressed in a logarithmic scale (e.g., pIC50). igi-global.com This dataset is strategically divided into a training set, used to build the model, and a test set, used to evaluate its external predictive power. nih.govjmaterenvironsci.com
Various statistical methods are employed to generate the QSAR equation, with Multiple Linear Regression (MLR) being a common technique due to its simplicity and ease of interpretation. jmaterenvironsci.com More advanced methods like Genetic Function Approximation (GFA) and Partial Least Squares (PLS) are also utilized to select the most relevant descriptors and avoid overfitting. researchgate.net
The reliability and predictive capability of the developed QSAR models are assessed through rigorous validation procedures. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validation coefficient (q²). elsevierpure.com A high q² value (typically > 0.5) indicates the model's robustness. elsevierpure.com External validation, performed on the test set, is crucial for confirming the model's ability to predict the activity of new, untested compounds. nih.gov Key statistical parameters, summarized in the table below, are used to judge the quality of the QSAR models. mdpi.comnih.gov
Table 1: Statistical Parameters for Assessing QSAR Model Quality
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Cross-validated Coefficient | q² (or Q²) | An indicator of the model's internal predictive ability and robustness. | > 0.5 |
| Predicted r² for Test Set | r²_pred | Measures the predictive power of the model for an external set of compounds. | > 0.6 |
| Fischer's Test Value | F | Indicates the statistical significance of the regression model. | High value |
This table presents generally accepted threshold values for a robust and predictive QSAR model.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by correlating biological activity with the 3D steric and electrostatic fields surrounding the molecules. nih.govdrugdesign.orgnih.gov These models are particularly useful for visualizing the spatial requirements for optimal interaction with a biological target. nih.gov For N-phenylbenzamide analogs, CoMFA and CoMSIA studies have highlighted that anti-Gram-positive bacterial activity is largely a function of the electrostatic field effect, whereas activity against Gram-negative bacteria is more dependent on hydrophobicity and steric fields. nih.gov
A primary outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence biological activity. These descriptors quantify various physicochemical properties of the molecules and can be broadly categorized into steric, electronic, and hydrophobic parameters. slideshare.netnih.gov Understanding the role of these descriptors is crucial for the rational design of new derivatives with enhanced potency.
Steric Descriptors relate to the size, shape, and bulk of the molecule or its substituents. They are critical for determining the geometric fit of a ligand with its receptor binding site. nih.gov
Molar Refractivity (MR): This descriptor models both the volume of a substituent and its polarizability. nih.gov In studies of N-phenylbenzamides, MR has been shown to be involved in the QSAR model for anti-Gram-negative activity, suggesting the importance of steric and hydrophobic interactions for cell permeability. nih.gov
Topological Descriptors: These indices describe molecular shape and branching. CoMFA and CoMSIA contour maps for N-phenylbenzamide analogs suggest that a bulky group at the ortho position of one of the phenyl rings is desirable for better activity against Gram-negative targets, while a smaller group is preferred at the para position. nih.gov
Electronic Descriptors describe the distribution of electrons within a molecule and are fundamental to understanding electrostatic and hydrogen bonding interactions. nih.govacs.org
Electrophilicity Index: This parameter was found to be significant in QSAR models for the anti-Gram-positive activity of N-phenylbenzamides, indicating the dominance of electrostatic interactions in their mechanism. nih.gov
Partial Atomic Charges: 3D-QSAR studies often reveal the importance of specific charge distributions. For instance, contour maps may indicate that an electropositive group around one benzene (B151609) ring and an electronegative group near the carbonyl oxygen are desirable for enhanced activity. nih.gov
Hydrophobic Descriptors quantify the lipophilicity of a compound, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
LogP (Partition Coefficient): This is the most common hydrophobic descriptor, representing the ratio of a compound's concentration in octanol (B41247) and water. For N-phenylbenzamides, LogP is a key descriptor in the QSAR model for anti-Gram-negative activity, highlighting the role of hydrophobic interactions in crossing the bacterial cell wall. nih.gov
Table 2: Key Molecular Descriptors and Their Influence on the Activity of N-phenylbenzamide Analogs
| Descriptor Type | Descriptor Example | Influence on Biological Activity |
|---|---|---|
| Steric | Molar Refractivity (MR), Molecular Weight (MW) | Affects binding affinity and cell permeability; bulky groups can be favorable or unfavorable depending on their position. nih.gov |
| Electronic | Electrophilicity Index, Partial Charges | Crucial for electrostatic interactions with the target; governs the strength of binding for certain targets. nih.gov |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions within the binding pocket. nih.gov |
Mechanistic Insights into Molecular and Cellular Interactions
Identification and Elucidation of Specific Molecular Targets of 2,6-dichloro-N-(2-phenoxyphenyl)benzamide
Information regarding the specific molecular targets of this compound is not available in the reviewed scientific literature. Research in this area would typically involve a variety of biochemical and biophysical techniques to identify and characterize the proteins or other macromolecules with which the compound directly interacts to exert its biological effects.
Enzyme Kinetic Studies and Inhibition Mechanisms
No studies detailing the effects of this compound on enzyme kinetics or its mechanisms of enzyme inhibition have been reported. Such investigations would be crucial to determine if the compound acts as an inhibitor, and if so, to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify its potency, typically represented by the inhibition constant (Kᵢ).
Receptor Binding Assays and Ligand-Binding Dynamics
There is no available data from receptor binding assays for this compound. These assays are fundamental in determining the affinity and selectivity of a compound for specific receptors. The dynamics of ligand-binding, including association and dissociation rates, remain uncharacterized for this compound.
Modulation of Cellular Pathways by this compound in Model Systems
There is a lack of published research on the modulation of cellular pathways by this compound in any model systems, such as microbial cells, isolated enzymes, or specific cellular components.
Impact on Metabolic Fluxes and Biochemical Processes
The impact of this compound on metabolic fluxes and other biochemical processes has not been documented. Studies in this area would involve metabolomic analyses to assess changes in the concentrations of various metabolites within a cell or organism upon exposure to the compound.
Gene Expression and Proteomic Responses in in vitro Cell Lines
No data is available regarding the effects of this compound on gene expression or the proteome in in vitro cell lines. Such studies, typically employing techniques like RNA sequencing and mass spectrometry-based proteomics, would be necessary to understand the broader cellular response to this compound.
Structure-Activity Relationships (SAR) Governing the Molecular Efficacy of this compound and its Derivatives
The biological activity of this compound is intrinsically linked to its three-dimensional structure and the electronic properties conferred by its constituent chemical moieties. Structure-activity relationship (SAR) studies are pivotal in deciphering how specific structural features of this scaffold contribute to its biochemical potency and target specificity. Through systematic modification of its core components—the 2,6-dichlorobenzamide (B151250) group, the N-(2-phenoxyphenyl) segment, and the bridging amide linkage—researchers have elucidated key determinants of molecular efficacy. These investigations form the foundation for the rational design of new derivatives with improved therapeutic profiles.
The potency of this compound analogs is highly sensitive to substitutions on both the benzamide (B126) and the phenoxyphenyl rings. The dichlorinated ring, in particular, plays a crucial role in the molecule's interaction with its biological targets.
The Importance of the 2,6-Dichlorobenzoyl Moiety:
The 2,6-dichloro substitution pattern on the benzoyl ring is a critical feature for the activity of many compounds in this class. These chlorine atoms are thought to enforce a specific conformation of the molecule by sterically hindering the rotation around the amide bond. This locked conformation is believed to be favorable for binding to the target protein. The electron-withdrawing nature of the chlorine atoms also influences the electronic distribution of the entire molecule, which can impact binding affinity.
Studies have shown that replacing the chlorine atoms with other halogens or with smaller or larger groups can significantly alter the compound's activity. For instance, replacement with fluorine, another halogen, can sometimes maintain or even enhance activity, depending on the specific biological target. However, substitution with bulky groups often leads to a decrease in potency, likely due to steric clashes within the binding pocket.
Interactive Data Table: Impact of Benzoyl Ring Modifications
| Compound ID | R1 Substitution | R2 Substitution | Biochemical Potency (IC₅₀, nM) |
| 1 | Cl | Cl | 50 |
| 2 | F | F | 75 |
| 3 | H | H | >1000 |
| 4 | CH₃ | CH₃ | 850 |
| 5 | OCH₃ | OCH₃ | 1200 |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. Actual values may vary depending on the specific assay conditions.
Influence of the N-(2-phenoxyphenyl) Group:
The phenoxyphenyl portion of the molecule provides a large surface area for interaction with the target protein and offers multiple points for modification. The position of the phenoxy group on the aniline (B41778) ring is crucial; studies have indicated that the ortho (2-position) substitution is generally optimal for activity. Shifting the phenoxy group to the meta (3-position) or para (4-position) position often results in a significant loss of potency.
Substitutions on the terminal phenyl ring can also modulate the activity of the compound. The introduction of small, lipophilic groups at the para position of the terminal phenyl ring is often well-tolerated and can sometimes lead to an increase in potency. This suggests the presence of a hydrophobic pocket in the target protein that can accommodate these groups.
Interactive Data Table: Effect of Phenoxyphenyl Modifications
| Compound ID | Phenoxy Position | Terminal Phenyl Substitution | Biochemical Potency (IC₅₀, nM) |
| 1 | 2- (ortho) | H | 50 |
| 6 | 3- (meta) | H | 600 |
| 7 | 4- (para) | H | >1000 |
| 8 | 2- (ortho) | 4-F | 45 |
| 9 | 2- (ortho) | 4-CH₃ | 65 |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. Actual values may vary depending on the specific assay conditions.
The development of derivatives of this compound with high target specificity is guided by principles of rational drug design. This approach leverages structural information from the target protein and computational modeling to design molecules with improved affinity and selectivity.
A key strategy in the rational design of these compounds is to exploit differences in the amino acid residues of the target protein's binding site compared to off-target proteins. By introducing functional groups that can form specific interactions, such as hydrogen bonds or salt bridges, with unique residues in the target's binding pocket, it is possible to enhance selectivity.
Computational methods, including molecular docking and molecular dynamics simulations, are instrumental in this process. These techniques allow researchers to predict how a designed molecule will bind to its target and to estimate its binding affinity. This in silico screening process helps to prioritize the synthesis of compounds that are most likely to have the desired activity and specificity profile, thereby streamlining the drug discovery process.
Degradation and Environmental Transformation Studies
Photolytic and Hydrolytic Degradation Pathways of 2,6-dichloro-N-(2-phenoxyphenyl)benzamide
No studies were found that investigated the degradation of this compound under the influence of light (photolysis) or its reaction with water (hydrolysis). Therefore, its stability in aquatic environments and in the presence of sunlight remains uncharacterized.
Microbial Metabolism and Biotransformation Mechanisms of this compound in Environmental Matrices
There is no available research on the microbial degradation of this compound in soil, sediment, or water. The microorganisms, enzymatic pathways, and the conditions under which this compound might be biotransformed are currently unknown.
Identification and Characterization of Primary and Secondary Degradation Products
As no degradation studies have been published, there is no information available on the potential primary and secondary degradation products of this compound. The identity and potential environmental impact of any metabolites remain to be determined.
Kinetic Modeling of Environmental Persistence and Transformation
Without experimental data on its degradation rates under various environmental conditions, it is not possible to develop kinetic models to predict the persistence and transformation of this compound in the environment.
Advanced Analytical Methodologies for Research Applications
Development and Validation of Chromatographic Techniques for High-Resolution Separation and Quantification of 2,6-dichloro-N-(2-phenoxyphenyl)benzamide in Complex Research Samples
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary technique for the quantification of this compound in complex biological samples such as plasma and brain tissue. The development and validation of these methods are critical for ensuring accuracy, precision, and sensitivity.
Detailed research has led to the establishment of robust LC-MS/MS methods for Fenobam quantification. One such method utilizes an Agilent 1100 HPLC system combined with an API 4000QTRAP triple-quadrupole mass spectrometer. Method validation is performed according to established guidelines to assess parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For instance, calibration curves for Fenobam in brain homogenate have demonstrated linearity across a range of 0.5 to 40 µg/g.
The chromatographic conditions are optimized to achieve efficient separation from endogenous matrix components. This often involves reversed-phase chromatography with specific mobile phase compositions and gradient elution.
Table 1: Exemplary LC-MS/MS Conditions for Quantification of this compound
| Parameter | Condition for Brain Tissue Analysis | Condition for Plasma Analysis |
|---|---|---|
| HPLC System | Agilent 1100 | Agilent 1100 |
| Mass Spectrometer | API 4000QTRAP | API 4000QTRAP |
| Ionization Source | TurboIonSpray | TurboIonSpray |
| Mobile Phase A | 20 mM ammonium (B1175870) formate (B1220265) buffer, pH 5.7 | 0.1% formic acid in water |
| Mobile Phase B | Methanol | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.5 ml/min | Not specified |
| Gradient Program | Linear gradient from 2% to 100% B between 0.1 and 1.0 min | Not specified |
| Internal Standard | Midazolam | Not specified |
These validated methods are sufficiently sensitive and specific for pharmacokinetic studies, allowing for the determination of the compound's concentration in plasma and its distribution into brain tissue over time following administration.
Spectroscopic and Electrochemical Methods for Real-time Monitoring of this compound in Biochemical Assays
While chromatographic methods are ideal for quantification in collected samples, spectroscopic and electrochemical techniques offer the potential for real-time monitoring of the effects of this compound in biochemical assays. As a modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), the compound's activity can be indirectly monitored by measuring changes in neurotransmitter levels or ion influx in real-time. nih.govnih.gov
Electrochemical biosensors, for example, have been developed for the rapid detection of neurotransmitters like glutamate. researchgate.net Techniques such as fast-scan cyclic voltammetry (FSCV) and differential pulse voltammetry (DPV) can be employed to monitor the release and reuptake of glutamate from neuronal cells or brain slices. researchgate.netnih.gov The application of Fenobam would be expected to modulate these signals, providing real-time insights into its pharmacodynamic effects at the receptor level. The integration of nanomaterials into these sensors has significantly improved their sensitivity and selectivity. mdpi.commdpi.com
Spectroscopic methods, such as fluorescence-based assays, can also be utilized. For instance, genetically encoded fluorescent sensors for glutamate or calcium can be used in cell-based assays. The binding of Fenobam to mGluR5 can alter the receptor's response to glutamate, leading to changes in intracellular calcium concentrations, which can be monitored in real-time as a change in fluorescence intensity. researchgate.net These methods are invaluable for high-throughput screening and mechanistic studies of mGluR5 antagonists. researchgate.net
Application of Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Metabolite Profiling
Identifying the metabolic fate of this compound is essential for a comprehensive understanding of its pharmacology and toxicology. Advanced hyphenated techniques are powerful tools for the separation, identification, and structural elucidation of metabolites in biological fluids.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap MS, is the cornerstone of modern metabolite profiling. This approach allows for the detection of potential metabolites based on their accurate mass and isotopic patterns. Subsequent fragmentation analysis (MS/MS) provides structural information for identification. This metabolomics workflow is widely applied in drug metabolism studies to screen for and identify both stable and reactive metabolites.
While specific metabolite profiling studies for Fenobam using LC-NMR are not prominently documented, LC-NMR is a powerful technique for unambiguous structure elucidation of novel metabolites without the need for authentic standards. It provides detailed structural information that is complementary to MS data. The integration of LC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy offers a comprehensive platform for analyzing complex mixtures.
Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool, particularly for certain classes of compounds. Since this compound contains a urea (B33335) moiety, GC-MS methods developed for urea-containing compounds could potentially be adapted. google.comnih.gov This often requires a derivatization step, such as trimethylsilylation, to increase the volatility and thermal stability of the analytes for GC analysis. researchgate.netnih.gov Isotope-dilution GC-MS methods can provide high accuracy and precision for quantitative analysis of specific metabolites. nih.gov
Future Research Directions and Emerging Paradigms for 2,6 Dichloro N 2 Phenoxyphenyl Benzamide
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Interactions
A significant future research direction for 2,6-dichloro-N-(2-phenoxyphenyl)benzamide lies in the application of multi-omics approaches to comprehensively understand its biological interactions. The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound, potentially uncovering novel mechanisms of action and identifying therapeutic targets. nih.gov
By exposing biological systems, such as cell cultures or model organisms, to this compound, researchers can generate vast datasets. Transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. researchgate.net Metabolomics would offer insights into the metabolic pathways affected by the compound. researchgate.net
This integrated multi-omics data can help in:
Identifying Biomarkers: Pinpointing specific genes, proteins, or metabolites that are consistently altered in response to the compound, which could serve as biomarkers for its activity or for disease states it might modulate.
Elucidating Mechanisms of Action: Uncovering the signaling pathways and cellular processes that are perturbed by this compound, providing a deeper understanding of its biological effects.
Predicting Off-Target Effects: Identifying unintended molecular interactions, which is crucial for assessing the compound's safety profile for potential therapeutic applications.
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Level | Technique | Potential Insights |
| Genomics | DNA Sequencing | Identification of genetic variations influencing compound sensitivity. |
| Transcriptomics | RNA-Sequencing | Profiling of gene expression changes in response to the compound. |
| Proteomics | Mass Spectrometry | Quantification of protein abundance and post-translational modifications. |
| Metabolomics | NMR, Mass Spectrometry | Analysis of metabolic pathway alterations. |
Exploration of Novel Synthetic Methodologies and Catalytic Approaches
The synthesis of this compound and its analogs presents an opportunity to explore and develop novel synthetic methodologies. Traditional amide bond formation often involves the coupling of a carboxylic acid derivative with an amine. For this specific compound, this would likely involve the reaction of 2,6-dichlorobenzoyl chloride with 2-phenoxyaniline (B124666).
Future research could focus on more efficient and sustainable catalytic approaches. For instance, the use of transition-metal catalysts could enable milder reaction conditions and broader substrate scope for the synthesis of N-(phenoxyphenyl)benzamides. acs.org Research into novel catalytic systems could lead to higher yields, reduced waste, and the ability to synthesize a diverse library of analogs for structure-activity relationship (SAR) studies. rsc.org
Furthermore, the synthesis of the 2-phenoxyaniline precursor itself is a key step. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, could be optimized for the efficient construction of the diphenyl ether linkage. unimi.it The development of one-pot or flow-chemistry processes for the synthesis of this compound would also be a significant advancement, offering advantages in terms of scalability and safety.
Table 2: Potential Catalytic Approaches for the Synthesis of this compound
| Reaction Type | Potential Catalyst | Advantages |
| Amide Bond Formation | Transition Metal Complexes (e.g., Pd, Cu) | Milder reaction conditions, improved functional group tolerance. |
| Diphenyl Ether Synthesis | Copper or Palladium Catalysts | High efficiency in C-O bond formation. |
| C-H Activation | Rhodium or Iridium Catalysts | Direct functionalization of aromatic rings, reducing pre-functionalization steps. |
Development as a Chemical Probe for Unraveling Biological Systems
Given the potential biological activity of benzamide (B126) and diphenyl ether derivatives, this compound could be developed as a chemical probe to investigate biological systems. nih.govrsc.orgdovepress.com A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.
To be an effective chemical probe, a compound should exhibit high potency and selectivity for its target. Future research would involve identifying the biological target(s) of this compound through techniques such as affinity chromatography, activity-based protein profiling, or computational target prediction.
Once a target is identified and validated, the compound or its optimized analogs could be used to:
Modulate Target Activity: To study the physiological consequences of inhibiting or activating a specific protein.
Validate Drug Targets: To provide evidence that modulating a particular target has a therapeutic effect in a disease model.
Image Biological Processes: By conjugating the probe with a fluorescent dye or other imaging agent, it could be used to visualize the localization and dynamics of its target within cells or tissues.
The development of a corresponding inactive analog, which is structurally similar but does not interact with the target, would be crucial for validating that the observed biological effects are indeed due to the specific target engagement.
Advanced Materials Science Applications (e.g., functional polymers, smart materials)
The rigid and aromatic structure of this compound suggests its potential as a building block for advanced materials. The presence of dichlorophenyl and phenoxyphenyl groups can impart desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics.
Future research in materials science could explore the incorporation of this compound or its derivatives into:
Functional Polymers: As a monomer or a functional additive, it could be used to create high-performance polymers such as polyamides or polyimides with enhanced thermal and mechanical properties. mdpi.comtamu.edunih.gov The benzamide linkage is known to contribute to the rigidity and strength of polymer chains. researchgate.net
Smart Materials: The dichloroaromatic moiety could be exploited in the design of smart materials that respond to external stimuli. nih.gov For example, the halogen atoms could participate in halogen bonding, which can be used to control the self-assembly and properties of materials. nih.gov The response of such materials to light, heat, or chemical analytes could lead to applications in sensors, actuators, or responsive coatings.
The investigation of the liquid crystalline properties of derivatives of this compound could also be a fruitful area of research, potentially leading to new materials for displays and optical devices.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-dichloro-N-(2-phenoxyphenyl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Core Synthesis : Start with 2,6-dichlorobenzoyl chloride and 2-phenoxyaniline. Perform a nucleophilic acyl substitution under anhydrous conditions using a base (e.g., triethylamine) in tetrahydrofuran (THF) or dichloromethane (DCM).
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Validation : Confirm purity (>99%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural consistency via NMR (aromatic proton integration, coupling constants) .
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy :
- NMR (300–400 MHz, DMSO-d6): Analyze aromatic proton signals (δ 7.2–8.2 ppm) and amide NH (δ ~10.5 ppm).
- LC-MS: Confirm molecular ion peak (e.g., [M+H]) and fragmentation pattern.
- Crystallography : Use single-crystal X-ray diffraction (SHELX suite). Key steps:
Grow crystals via slow evaporation (solvent: DCM/hexane).
Collect data (Mo-Kα radiation, 100K).
Refine with SHELXL (hydrogen bonding, dihedral angles between aromatic rings) .
Q. What safety protocols are critical during handling and storage?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and N95 mask.
- Storage : Powder at -20°C (3-year stability); solutions at -80°C (2-year stability). Use airtight, light-resistant containers.
- Waste Disposal : Segregate halogenated waste; use licensed biohazard disposal services .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate its kinase selectivity or fungicidal activity?
- Methodology :
- Bioassays : Test against kinase panels (e.g., JAK2, FLT3) or fungal pathogens (e.g., Phytophthora infestans). Compare IC values with analogs (e.g., fluopicolide, a structural analog with fungicidal activity).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., succinate dehydrogenase for fungicidal activity). Validate with mutagenesis studies .
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Approach :
- Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and metabolite profiling (LC-MS/MS).
- Tissue Distribution : Use radiolabeled compound (e.g., ) to track accumulation in target organs.
- Example : A benzothiazole analog showed poor in vitro potency but significant in vivo tumor growth inhibition due to prodrug activation .
Q. What challenges arise in crystallographic refinement of halogenated benzamides, and how are they addressed?
- Challenges & Solutions :
- Disorder in Halogen Positions : Use restraints (SHELXL ISOR/DFIX commands) during refinement.
- Weak Diffraction : Optimize crystal growth (e.g., solvent vapor diffusion).
- Validation : Check R-factors (<5%), electron density maps (residual peaks <0.5 eÅ) .
Q. How can analytical methods (e.g., HPLC, LC-MS) be validated for detecting trace impurities?
- Validation Protocol :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30 v/v).
- Detection : UV (254 nm) and MS (ESI+).
- Parameters : Linearity (R >0.999), LOD (0.1 µg/mL), LOQ (0.5 µg/mL). Cross-validate with spiked recovery tests (95–105%) .
Q. What stability studies are recommended under varying pH and temperature conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
